molecular formula C13H17N3O2S2 B6435573 N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2548989-25-7

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Numéro de catalogue: B6435573
Numéro CAS: 2548989-25-7
Poids moléculaire: 311.4 g/mol
Clé InChI: DOGPHWZSJOMJQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole moiety fused to a pyrrolidine ring. Benzothiazoles are electron-rich aromatic systems known for their biological relevance, including kinase inhibition and antimicrobial activity . The compound’s structure integrates a methanesulfonamide group, which enhances solubility and bioavailability compared to simpler benzothiazole derivatives.

Propriétés

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15(20(2,17)18)10-7-8-16(9-10)13-14-11-5-3-4-6-12(11)19-13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGPHWZSJOMJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves the reaction of 1,3-benzothiazol-2-ylamine with pyrrolidin-3-ylmethanesulfonamide under specific conditions. The reaction can be carried out using reagents such as dimethylformamide (DMF) as a solvent and a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, as antimicrobial agents. Benzothiazole compounds are known for their broad-spectrum antibacterial and antifungal properties.

Case Study: Antitubercular Activity
A review of benzothiazole-based compounds indicated that derivatives exhibit significant activity against Mycobacterium tuberculosis. In vitro tests showed that certain synthesized benzothiazole derivatives had lower minimum inhibitory concentration (MIC) values compared to standard treatments, suggesting enhanced efficacy against drug-resistant strains of tuberculosis .

CompoundMIC (μg/mL)Inhibition (%)
7a25098
12a10099

These findings suggest that modifications to the benzothiazole structure can lead to improved antitubercular activity, making compounds like N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide promising candidates for further development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves various chemical reactions, including diazo-coupling and microwave-assisted synthesis. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Synthesis Pathway
A typical synthetic route includes the reaction of pyrrolidine derivatives with benzothiazole moieties under controlled conditions to yield the target compound. The efficiency of these reactions can be influenced by factors such as temperature and solvent choice .

Potential in Cancer Therapy

Benzothiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of benzothiazole compounds on human cancer cell lines, several derivatives demonstrated significant anticancer activity with low IC50 values, indicating their potential as therapeutic agents .

CompoundIC50 (μM)Cell Line
7g10.3 ± 2.6A549
12b8.5 ± 1.9HeLa

Conclusion and Future Directions

The compound N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide shows significant promise across various scientific applications, particularly in antimicrobial and anticancer research. Future studies should focus on:

  • In Vivo Studies: To validate the efficacy and safety profiles observed in vitro.
  • Optimization of SAR: To enhance potency and selectivity against target pathogens or cancer cells.
  • Exploration of Combination Therapies: To assess synergistic effects with existing treatments.

By advancing our understanding of this compound's properties and mechanisms, researchers can better harness its potential for therapeutic use across multiple domains.

Mécanisme D'action

The mechanism by which N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes associated with infections or diseases. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues

(a) N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
  • Structural Difference: Replaces the benzothiazole ring with a 4-cyanopyrimidine group.
  • Physicochemical Properties :
    • Molecular Weight: ~340 g/mol (estimated).
    • Solubility: Likely higher in polar solvents due to the nitrile group.
    • Commercial Availability : Life Chemicals offers this compound at varying purities and prices (e.g., $372.0 for 100 mg) .
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Structural Difference: Features a chromenone-pyrazolopyrimidine core instead of benzothiazole.
  • Key Data :
    • Melting Point: 175–178°C.
    • Mass: 589.1 (M++1) .
  • Synthesis : Prepared via Suzuki coupling, indicating that palladium-catalyzed cross-coupling could be applicable to the target compound’s synthesis .
(c) 2-[1-(Phenylsulfonyl)-1H-Indol-3-yl]N-(6-Substituted Benzothiazol-2-yl) Acetamide
  • Structural Difference : Contains an indole-sulfonyl group linked to benzothiazole.

Activité Biologique

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can be characterized by the following structural formula:

C11H14N2O2S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

It features a benzothiazole moiety linked to a pyrrolidine ring, which is significant for its biological interactions. The sulfonamide group contributes to its solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial activity. For instance, a study outlined the synthesis of various benzothiazole derivatives and their evaluation against different bacterial strains. The presence of substituents on the benzothiazole ring significantly influenced their antibacterial potency .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated that N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide showed cytotoxic effects against several cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Several studies have focused on the compound's ability to inhibit specific enzymes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property suggests its potential application in treating hyperpigmentation disorders . The IC50 values for these inhibitory effects were determined through various assays, indicating significant enzyme inhibition at low concentrations.

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of related compounds revealed that those with the benzothiazole structure exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy:

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide16Staphylococcus aureus

These results highlight the potential of this compound as an antibacterial agent .

Cytotoxicity Studies

In a cytotoxicity study using human cancer cell lines, N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925Inhibition of proliferation

The findings suggest that this compound could be further explored for its anticancer properties through targeted drug design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.